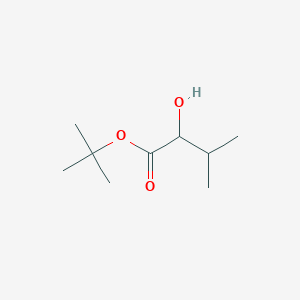

Tert-butyl 2-hydroxy-3-methylbutanoate

説明

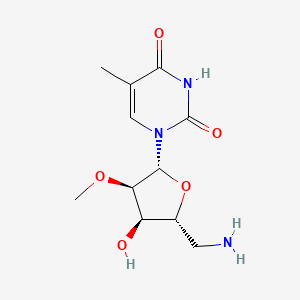

Tert-butyl 2-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C9H18O3 . It has a molecular weight of 174.24 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It can exist in either a liquid or solid physical form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-hydroxy-3-methylbutanoate is 1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 2-hydroxy-3-methylbutanoate has a molecular weight of 174.24 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound can exist in either a liquid or solid physical form .科学的研究の応用

Synthesis of Peroxides and Acids Tert-butyl 2-hydroxy-3-methylbutanoate is involved in the synthesis of various peroxides and acids. A study by Vostres et al. (2013) details how alkylation of tert-butyl hydroperoxide with 1,3-diols led to the formation of hydroxy-containing ditertiary peroxides, which were then oxidized to carbonyl-containing peroxides like 3-tert-butylperoxy-3-methylbutanoic acid (Vostres et al., 2013).

Biocompatible Polymer Production Tert-butyl 2-hydroxy-3-methylbutanoate derivatives are used in producing biocompatible polymers. Tsai et al. (2016) demonstrated the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl 3,4-epoxybutanoate and CO2, using cobalt(III) salen catalysts. This polymer exhibited high carbonate linkages and potential as a drug delivery carrier (Tsai, Wang, & Darensbourg, 2016).

Stereochemical Synthesis Applications The compound finds application in stereochemical synthesis. For instance, Bunnage et al. (2003) used tert-butyl derivatives in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, demonstrating the compound's utility in creating specific stereochemical configurations (Bunnage, Burke, Davies, Millican, Nicholson, Roberts, & Smith, 2003).

Multifunctional Dendrimers Construction Tert-butyl 2-hydroxy-3-methylbutanoate derivatives are also used in the synthesis of multifunctional dendrimers. Newkome et al. (2003) synthesized 1 → (2 + 1) C-branched monomers, including di-tert-butyl derivatives, for creating multifunctional dendrimers (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).

Enantioselective Reduction in Biochemical Processes The compound plays a role in biochemical processes involving enantioselective reduction. Ramos et al. (2013) used tert-butyl acetoacetate, a related compound, for enantioselective reduction to tert-butyl (S)-3-hydroxybutanoate using microorganism strains, demonstrating its relevance in biological systems (Ramos, Ribeiro, Lopes, & de Souza, 2013).

Safety and Hazards

Tert-butyl 2-hydroxy-3-methylbutanoate is associated with several safety hazards. It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges . It is also recommended to handle the compound in accordance with good industrial hygiene and safety practice .

特性

IUPAC Name |

tert-butyl 2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxy-3-methylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3255239.png)